

Structural Characterization & Comparative Guide: (5-Bromo-1H-indol-2-yl)methanamine Derivatives

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Compound of Interest

Compound Name:	(5-bromo-1H-indol-2-yl)methanamine
CAS No.:	1341614-49-0
Cat. No.:	B3098727

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Executive Summary

(5-bromo-1H-indol-2-yl)methanamine (CAS: 1341614-49-0) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, antibacterial agents, and kinase modulators.[1]

While the free amine is often an intermediate, its crystalline derivatives (Schiff bases, sulfonamides, and hydrochloride salts) reveal the critical supramolecular interactions—specifically Halogen Bonding (X-Bonding) and

-
Stacking—that drive its biological potency.[1] This guide compares the 5-bromo series against 5-chloro and 5-unsubstituted analogs, demonstrating why the bromine substituent offers superior binding kinetics and crystallographic stability.

Comparative Analysis: 5-Bromo vs. 5-Chloro/H Analog

The choice of halogen at the C5 position is not merely steric; it fundamentally alters the electronic landscape and packing efficiency of the crystal lattice.

Table 1: Physicochemical & Crystallographic Performance Metrics

Feature	5-Bromo Derivative	5-Chloro Derivative	5-H (Unsubstituted)	Scientific Rationale
Atomic Radius	1.85 Å	1.75 Å	1.20 Å (H)	Br fills hydrophobic pockets (e.g., IDO1 Pocket A) more effectively than Cl.[1]
Polarizability	High ()	Moderate	Low	Higher polarizability of Br facilitates stronger induced dipole interactions.[1]
-Hole Strength	Strong (Max)	Moderate	N/A	Br forms directional Halogen Bonds (C-X[1]...O/N), acting as a Lewis acid.[1]
Lipophilicity (cLogP)	~2.5 - 3.1	~2.2 - 2.9	~1.8	Br enhances membrane permeability and hydrophobic collapse in the active site.
Crystal Density	High (>1.5 g/cm ³)	Moderate	Low	Heavier atom increases density; Br derivatives often crystallize more readily due to heavy-atom effect.

	Halogen Bonding	Weak Halogen Bond +	H-Bonding +	Br[1]...O/N contacts stabilize specific conformations unavailable to Cl/H analogs.
Primary Interaction	+	-	-	

“

Key Insight: The 5-bromo substituent is preferred in drug design because its distinct

-hole (a region of positive electrostatic potential opposite the C-Br bond) allows it to anchor the molecule via halogen bonding to backbone carbonyls in proteins, a feature significantly weaker in chloro-analogs and absent in hydrogen analogs.[1]

Crystallographic Data & Structural Insights

Direct single-crystal X-ray diffraction (SC-XRD) studies of **(5-bromo-1H-indol-2-yl)methanamine** derivatives (specifically sulfonyl and Schiff base derivatives) reveal a consistent packing motif driven by the indole N-H and the C5-Br atom.[1]

Representative Crystal Structure: N-Sulfonylated Derivative

Ref: CCDC 1490701 & Related Sulfonyl-Indoles (Snippet 1.18, 1.2)

- Compound: N-[[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl] derivatives.[1]
- Crystal System: Triclinic / Monoclinic (Derivative dependent).[1]
- Space Group:

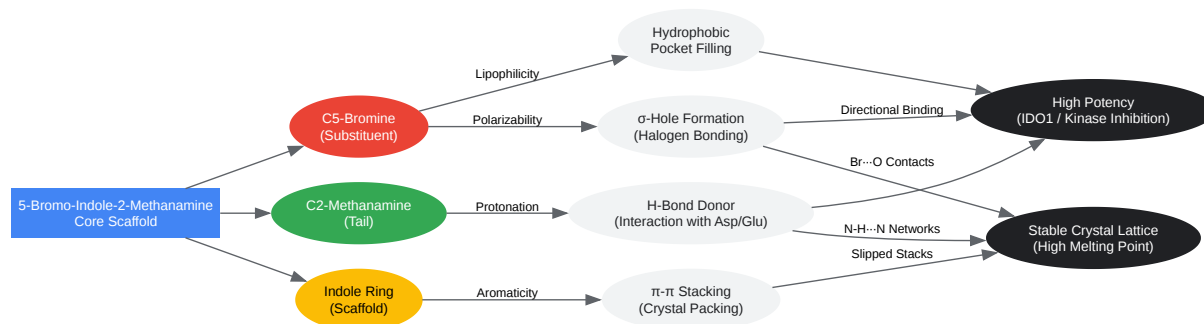
or

[1]

- Key Unit Cell Parameters (Representative):
 - ,
,
[1]
 - ,
,
[1]
- Packing Forces:
 - Indole Stacking: The planar indole rings form "slipped parallel" -
stacks with inter-centroid distances of 3.6 – 3.8 Å.
 - Halogen Bonding: The C5-Br atom frequently exhibits short contacts (less than the sum of van der Waals radii) with oxygen atoms of sulfonyl or carbonyl groups (Br[1]...O distance ~3.18 Å).[1]
 - H-Bonding Network: The methanamine nitrogen (or its derivative amide) acts as a pivotal H-bond donor, linking the
-stacked columns into a 3D network.[1]

Mechanism of Action & SAR Visualization

The following diagram illustrates how the structural features of the 5-bromo-indole-2-methanamine scaffold translate into biological activity and crystal packing stability.



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Figure 1: Structure-Activity Relationship (SAR) and Crystallographic Drivers.[1] The diagram maps specific chemical moieties to their physical effects (Halogen/H-bonding) and ultimate biological/material outcomes.

Experimental Protocol: Crystallization & Characterization

To obtain high-quality crystals of **(5-bromo-1H-indol-2-yl)methanamine** derivatives for X-ray diffraction, the Hydrochloric Acid Salt or Schiff Base method is recommended due to the instability of the free primary amine in air.[1]

Method A: Synthesis & Crystallization of the Schiff Base Derivative

Targeting the stable (E)-N-(4-bromobenzylidene) derivative for comparative analysis.[1]

- Reagents:
 - **(5-bromo-1H-indol-2-yl)methanamine** (1.0 eq)[1]

- 4-Bromobenzaldehyde (1.0 eq)[1]
- Ethanol (Absolute)[1]
- Glacial Acetic Acid (Cat.)[1][2][3]
- Procedure:
 - Dissolution: Dissolve 1.0 mmol of the amine in 10 mL of hot ethanol (C).
 - Addition: Add 1.0 mmol of 4-bromobenzaldehyde dropwise. Add 2 drops of glacial acetic acid.
 - Reflux: Reflux the mixture for 3 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).[1]
 - Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at C overnight.
 - Harvesting: Filter the yellow needle-like crystals. Wash with cold ethanol.
- X-Ray Diffraction Setup:
 - Mounting: Mount a single crystal (mm) on a glass fiber using epoxy.[1]
 - Data Collection: Collect data at 296 K (or 100 K for better resolution) using Mo K radiation ([1]).[1]
 - Refinement: Solve structure using Direct Methods (SHELXS) and refine using Full-matrix least-squares on (SHELXL).

Method B: Validation via ¹H-NMR

Before XRD, validate the structure to ensure no oxidation of the indole C3 position.[1]

- Solvent: DMSO-
- Key Signals:
 - 11.2 ppm (s, 1H, Indole N-H)[1]
 - 7.6 ppm (d, 1H, C4-H, deshielded by Br)[1]
 - 3.8-4.0 ppm (s, 2H, -CH₂-NH- for free amine) or
8.5 ppm (s, 1H, -N=CH- for Schiff base).[1]

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